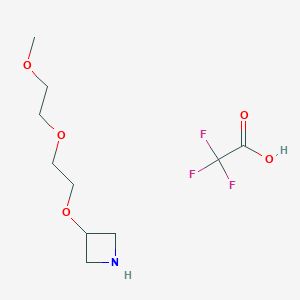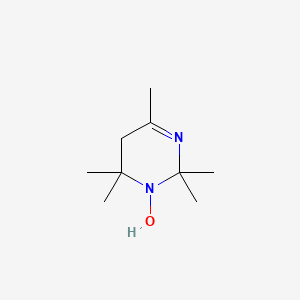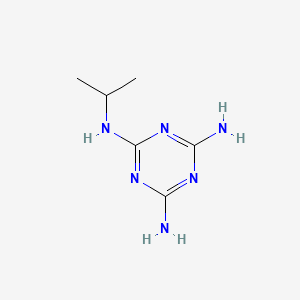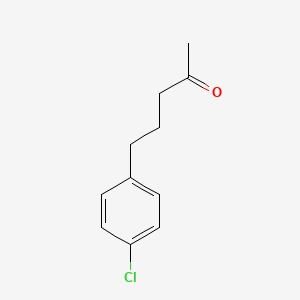
5-(4-Chlorophenyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)pentan-2-one is an organic compound with the molecular formula C11H13ClO It is a ketone derivative characterized by the presence of a chlorophenyl group attached to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-(4-Chlorophenyl)pentan-2-one involves the reaction of 4-halo-2-butanone with an organic zinc compound in the presence of a copper catalyst and a lithium salt. This method is advantageous for industrial production due to its high yield and efficiency . The reaction can be summarized as follows:
Reactants: 4-halo-2-butanone and an organic zinc compound.
Catalysts: Copper catalyst and lithium salt.
Solvent: Typically tetrahydrofuran (THF) or other suitable solvents.
Conditions: The reaction is carried out under an inert gas atmosphere to prevent oxidation.
Another method involves the ketalization of a levulinic acid ester followed by catalytic hydrogenation and subsequent reaction with hydrochloric acid to yield 5-chloropentan-2-one .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one: A similar compound with a pyrrolidinyl group instead of a pentanone chain.
1-(4-Methylphenyl)-2-(dimethylamino)-propan-1-one: A compound with a methylphenyl group and a dimethylamino group.
Uniqueness
5-(4-Chlorophenyl)pentan-2-one is unique due to its specific structural features, such as the chlorophenyl group and the pentanone chain. These features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
42829-08-3 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
5-(4-chlorophenyl)pentan-2-one |
InChI |
InChI=1S/C11H13ClO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h5-8H,2-4H2,1H3 |
InChI Key |
MGTUDQGDJPSJRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



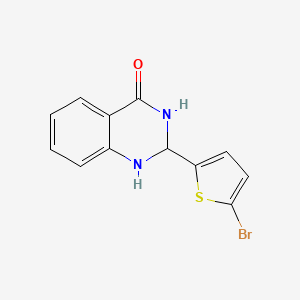
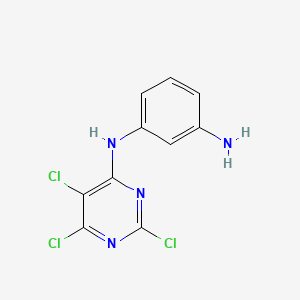
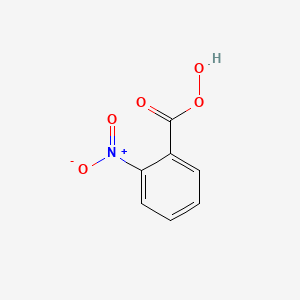
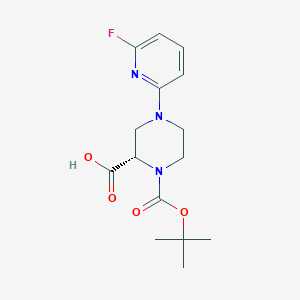
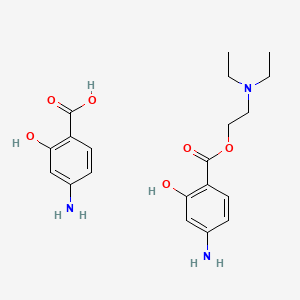

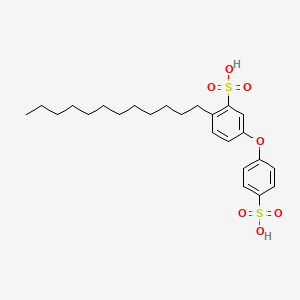
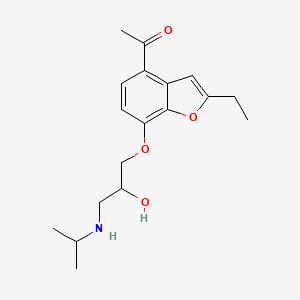
![4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13734997.png)
